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Compound of Interest

Compound Name: Gastrin | (human) (sulfated)

Cat. No.: B12408143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of sulfated
human Gastrin I, a crucial post-translational modification that influences its biological activity.
The document details the biosynthetic pathway, the enzymes involved, and the downstream
signaling cascades. Furthermore, it offers a compilation of quantitative data and detailed
experimental protocols relevant to the study of gastrin sulfation.

Introduction to Gastrin and Tyrosine Sulfation

Gastrin is a peptide hormone that plays a primary role in the stimulation of gastric acid
secretion. It is synthesized as a precursor molecule, preprogastrin, which undergoes a series of
post-translational modifications (PTMs) to yield biologically active forms.[1][2] One of the key
PTMs is the sulfation of a specific tyrosine residue, a reaction that can modulate the peptide's
affinity for its receptor and its metabolic stability.[3][4]

Tyrosine sulfation is a widespread PTM that occurs in the trans-Golgi network and is catalyzed
by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTSs).[3][5] This
modification involves the transfer of a sulfonate group from the universal sulfate donor, 3'-
phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue
within a protein.[6][7] In humans, two isoforms of this enzyme, TPST1 and TPST2, have been
identified.[6]
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Biosynthesis of Sulfated Gastrin |

The production of sulfated Gastrin | is a multi-step process that begins with the translation of

the gastrin gene and culminates in the secretion of the mature, sulfated peptide.

Gene Expression and Translation: The human gastrin gene, located on chromosome 17, is
transcribed and translated to produce preprogastrin.[2]

Signal Peptide Cleavage: The "prepro” segment, a signal peptide, is cleaved as the
polypeptide enters the endoplasmic reticulum, yielding progastrin.[2]

Proteolytic Processing: In the Golgi apparatus and secretory granules, progastrin is further
processed by endo- and exoproteases to generate various forms of gastrin, including
Gastrin-34 (G34) and Gastrin-17 (G17).[1][8]

Tyrosine Sulfation: Within the trans-Golgi network, the tyrosine residue at position 12 of
Gastrin-17 (corresponding to Tyr87 of the full-length precursor) is sulfated by TPSTs.[5][6]
This reaction requires the presence of PAPS.[6]

Amidation: The C-terminal glycine residue is enzymatically converted to an amide group, a
modification crucial for the biological activity of gastrin.[8]

Secretion: The mature, sulfated, and amidated Gastrin | is stored in secretory granules and
released from G-cells in the gastric antrum in response to stimuli such as the presence of
peptides in the stomach lumen.
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Caption: Biosynthesis of sulfated human Gastrin 1.

Quantitative Data

The degree of gastrin sulfation and its effect on biological parameters have been quantified in
various studies.

Table 1: Distribution of Sulfated Gastrin in Human
Tissues

Percentage of Sulfated

TissuelFluid . Reference
Gastrin

Normal Antrum 45% 9]

Normal Duodenum 45% [9]

Normal Serum 45% [9]

Jejunum 100% 9]

Zollinger-Ellison Syndrome
20-90% [9]
Serum

Table 2: Kinetic and Binding Parameters Related to
Gastrin Sulfation

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6387882/
https://pubmed.ncbi.nlm.nih.gov/6387882/
https://pubmed.ncbi.nlm.nih.gov/6387882/
https://pubmed.ncbi.nlm.nih.gov/6387882/
https://pubmed.ncbi.nlm.nih.gov/6387882/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value Conditions Reference
In vitro assay with
TPST1 Km for PAPS 6.6 +1.9 uM ) [7][10]
CC4-tide substrate
Recombinant TPST2
TPST2 Km for PAPS ~5-12 uM from different [7][10]
expression systems
Gastrin-17-11 Kd for Guinea pig pancreatic
_ 0.08 nM o [3]
Gastrin Receptor acini
Gastrin-17-1 Kd for Guinea pig pancreatic
) 1.5nM o [3]
Gastrin Receptor acini
CCK-8 Kd for Gastrin Guinea pig pancreatic
0.4 nM o [3]
Receptor acini
des(SO3)CCK-8 Kd Guinea pig pancreatic
i 28 nM o [3]
for Gastrin Receptor acini

Table 3: Effect of Sulfation on Gastrin-17 Metabolism
and Activity in Humans
Non-sulfated

Parameter Sulfated Gastrin-17 ) Reference
Gastrin-17

Plasma Half-life 2-5 times longer Shorter [4]

Maximal Acid

35.7+4.3 39.8+75 [11]
Response (mmol/h)
50% Effective Dose

22.2+6.7 29.3+5.8 [11]
(pmol/kg/h)
50% Effective Serum
Concentration 34.7+5.0 425+11.8 [11]

(pmol/L)

Experimental Protocols
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This section provides an overview of key experimental methodologies for studying the
endogenous production of sulfated gastrin.

Tyrosylprotein Sulfotransferase (TPST) Activity Assay

This protocol is adapted from methods described for measuring TPST activity using a non-
radioactive, coupled-enzyme assay.

Principle: The production of PAP, a byproduct of the sulfotransferase reaction, is coupled to a
phosphatase reaction that releases inorganic phosphate, which can be quantified
colorimetrically.

Materials:

e Recombinant human TPST1 or TPST2

e Gastrin | peptide substrate

e PAPS (3'-phosphoadenosine-5'-phosphosulfate)

o gPAPP (Golgi-resident PAP-specific 3'-phosphatase)
o Reaction Buffer: 25 mM Tris, 15 mM MgClz, pH 7.5
e Malachite Green Phosphate Detection Reagent

e 96-well microplate

Plate reader

Procedure:

e Prepare a reaction mix in a 96-well plate containing PAPS, gastrin | peptide substrate, and
gPAPP in the reaction buffer.

« Initiate the reaction by adding the recombinant TPST enzyme.

¢ Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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o Stop the reaction and develop the color by adding the Malachite Green Phosphate Detection
Reagent.

» Read the absorbance at 620 nm using a plate reader.

o Generate a standard curve with known concentrations of inorganic phosphate to quantify the
amount of PAP produced, which is stoichiometric to the amount of sulfated gastrin formed.

Analysis of Sulfated Gastrin by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of sulfated
gastrin from biological samples, based on established "sulfoproteomics” methodologies.[5][12]
[13]

Principle: Sulfated gastrin is enriched from a complex biological sample, separated by liquid
chromatography, and analyzed by tandem mass spectrometry (MS/MS) to identify the sulfated
peptide and determine its abundance.

Materials:

Biological sample (e.g., serum, tissue extract)

Magnetic beads for solid-phase extraction (ion-exchange)[13]

Enzymes for protein digestion (e.qg., trypsin)

Liguid chromatography-tandem mass spectrometry (LC-MS/MS) system

Reagents for sample reduction and alkylation (e.g., DTT, iodoacetamide)
Procedure:

e Sample Preparation:

o Extract proteins from the biological sample.

o Reduce and alkylate the protein extract.

o Digest the proteins into peptides using trypsin.
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e Enrichment of Sulfated Peptides:

o Use an automated magnetic-bead-assisted sequential extraction (MBASE) workflow with
ion-exchange beads to isolate sulfated and non-sulfated gastrin peptides.[13]

e LC-MS/MS Analysis:
o Separate the enriched peptides by reverse-phase liquid chromatography.

o Analyze the eluting peptides by tandem mass spectrometry. Utilize fragmentation methods
such as CID, HCD, or ETD to generate fragment ions that can confirm the presence and

location of the sulfate group.[12]
o Data Analysis:

o Use database search algorithms (e.g., MSFragger) with an open search for mass shifts to
identify sulfated peptides.[5]

o Quantify the relative or absolute abundance of sulfated and non-sulfated gastrin by
comparing the peak areas of the corresponding precursor ions.

Experimental Workflow for Sulfated Gastrin Analysis
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Caption: Workflow for mass spectrometry-based analysis.
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Signaling Pathways of Sulfated Gastrin |

Sulfated Gastrin |, like its non-sulfated counterpart, exerts its biological effects primarily through

the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[2][14] The

CCKBR is a G-protein coupled receptor (GPCR) that preferentially couples to Gq proteins.[8]

While both sulfated and non-sulfated gastrin bind to the CCKBR with high affinity, sulfation can

increase the binding affinity.[3]

Upon binding of sulfated Gastrin | to the CCKBR, the following signaling cascade is initiated:

Gq Protein Activation: The activated CCKBR catalyzes the exchange of GDP for GTP on the
a-subunit of the heterotrimeric Gq protein.

Phospholipase C (PLC) Activation: The activated Gaq subunit stimulates PLC, which then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,
leading to the release of stored calcium (Ca?*) into the cytoplasm.

Protein Kinase C (PKC) Activation: The increased intracellular Ca2* and DAG synergistically
activate PKC.

Downstream Signaling: Activated PKC and calcium-dependent pathways can then activate
further downstream signaling cascades, including the mitogen-activated protein kinase
(MAPK) pathway (e.g., ERK1/2) and the PISK/AKT pathway, which are involved in cell
proliferation, differentiation, and gastric acid secretion.[3]

Signaling Pathway of Sulfated Human Gastrin |
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Caption: Signaling pathway of sulfated Gastrin I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12408143#endogenous-production-of-sulfated-
human-gastrin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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